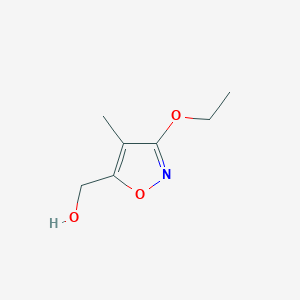
5-Isoxazolemethanol, 3-ethoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isoxazolemethanol, 3-ethoxy-4-methyl- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- varies depending on its application. In medicine, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been shown to decrease the production of inflammatory cytokines in cells. In agriculture, it inhibits plant growth by interfering with the biosynthesis of gibberellins, a plant hormone that promotes growth.
Biochemical And Physiological Effects
5-Isoxazolemethanol, 3-ethoxy-4-methyl- has been shown to have various biochemical and physiological effects. In medicine, it has been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells. It has also been shown to decrease the expression of genes involved in inflammation. In agriculture, it has been shown to inhibit the elongation of plant stems and decrease the size of leaves.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Isoxazolemethanol, 3-ethoxy-4-methyl- in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It is also relatively easy to synthesize and can be used in a variety of applications. However, its low solubility in water can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 5-Isoxazolemethanol, 3-ethoxy-4-methyl-. In medicine, it could be further studied for its potential use as an antifungal or anti-inflammatory agent. In agriculture, it could be studied as a potential herbicide or as a way to control plant growth in certain crops. In material science, it could be used as a building block for the synthesis of new polymers with unique properties. Overall, the potential applications of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- make it an interesting compound for further study.
Synthesis Methods
The synthesis method of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-3-oxobutanoate. This intermediate is then reacted with acetic anhydride to form 5-Isoxazolemethanol, 3-ethoxy-4-methyl-. The yield of this synthesis method is around 55%.
Scientific Research Applications
5-Isoxazolemethanol, 3-ethoxy-4-methyl- has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, it has been used as a building block for the synthesis of various polymers.
properties
IUPAC Name |
(3-ethoxy-4-methyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)11-8-7/h9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHZMMTVNTBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441656 |
Source


|
| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
CAS RN |
166180-69-4 |
Source


|
| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
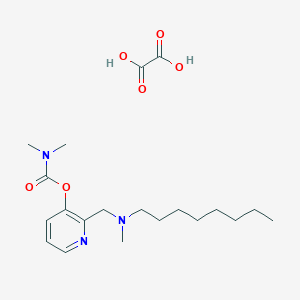
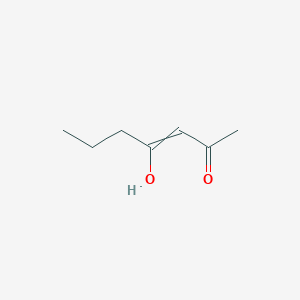
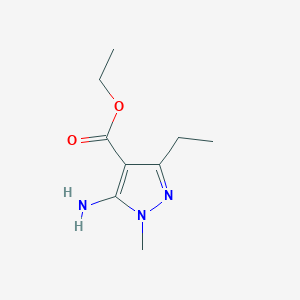
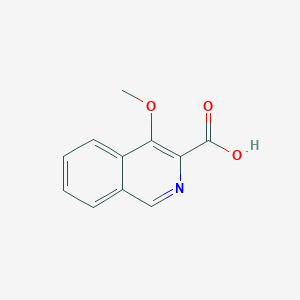
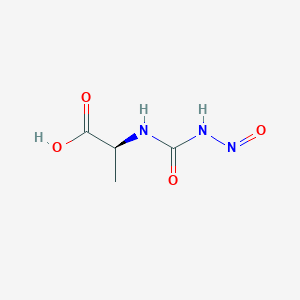

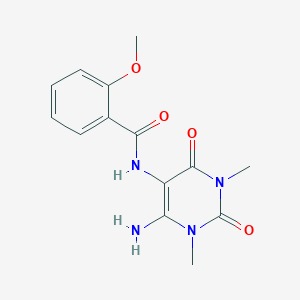
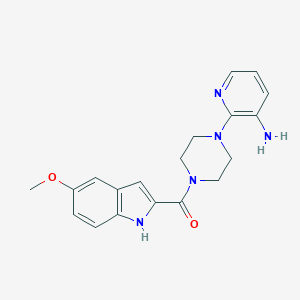

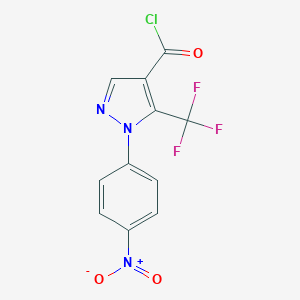
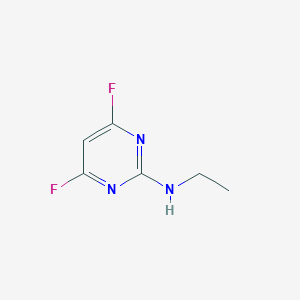
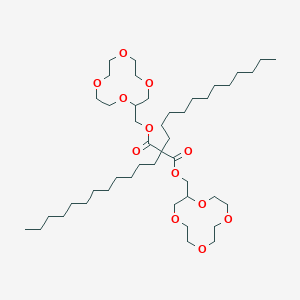
![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)